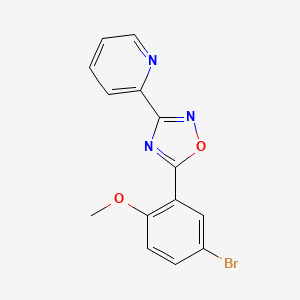
3-(Pyridin-2-yl)-5-(5-bromo-2-methoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-2-yl)-5-(5-bromo-2-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyridine ring, a brominated methoxyphenyl group, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-5-(5-bromo-2-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridylhydrazine with 5-bromo-2-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-2-yl)-5-(5-bromo-2-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Pyridin-2-yl)-5-(5-bromo-2-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Pyridyl)-5-phenyl-1,2,4-oxadiazole: Lacks the bromine and methoxy groups, which may affect its reactivity and biological activity.
3-(2-Pyridyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Contains a methoxy group at a different position, potentially altering its properties.
Uniqueness
The presence of the bromine and methoxy groups in 3-(Pyridin-2-yl)-5-(5-bromo-2-methoxyphenyl)-1,2,4-oxadiazole makes it unique compared to similar compounds. These substituents can influence the compound’s electronic properties, reactivity, and potential biological activity.
Propiedades
Fórmula molecular |
C14H10BrN3O2 |
|---|---|
Peso molecular |
332.15 g/mol |
Nombre IUPAC |
5-(5-bromo-2-methoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H10BrN3O2/c1-19-12-6-5-9(15)8-10(12)14-17-13(18-20-14)11-4-2-3-7-16-11/h2-8H,1H3 |
Clave InChI |
SJACKCKIPKMMMS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C2=NC(=NO2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















